Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate

physicochemical property boiling point isomer comparison

Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate (CAS 898758-41-3) is a synthetic γ‑keto ester (IUPAC: ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutanoate) with molecular formula C₁₄H₁₈O₅ and molecular weight 266.29 g·mol⁻¹. The compound features a 2,6-dimethoxy-substituted benzoyl moiety linked to an ethyl butyrate chain, placing it within the broader class of 4‑oxo‑4‑arylbutyrate esters.

Molecular Formula C14H18O5
Molecular Weight 266.29 g/mol
CAS No. 898758-41-3
Cat. No. B1325993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate
CAS898758-41-3
Molecular FormulaC14H18O5
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=C(C=CC=C1OC)OC
InChIInChI=1S/C14H18O5/c1-4-19-13(16)9-8-10(15)14-11(17-2)6-5-7-12(14)18-3/h5-7H,4,8-9H2,1-3H3
InChIKeyUUAGTIVZCXDVCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate (CAS 898758-41-3): Procurement-Relevant Chemical Identity and Baseline Properties


Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate (CAS 898758-41-3) is a synthetic γ‑keto ester (IUPAC: ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutanoate) with molecular formula C₁₄H₁₈O₅ and molecular weight 266.29 g·mol⁻¹ . The compound features a 2,6-dimethoxy-substituted benzoyl moiety linked to an ethyl butyrate chain, placing it within the broader class of 4‑oxo‑4‑arylbutyrate esters. It is primarily utilized as a research intermediate, with commercial availability at purities ≥95% from multiple global suppliers . Its predicted physicochemical properties include a boiling point of 396.6 °C at 760 mmHg and a density of 1.116 g·cm⁻³ .

Why Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate Cannot Be Interchanged with Other Dimethoxyphenyl Isomers or the Unsubstituted Phenyl Analog


The 2,6-dimethoxy substitution pattern confers distinct steric and electronic properties compared to the 2,4‑, 3,4‑, and 3,5‑dimethoxyphenyl isomers as well as the unsubstituted phenyl analog (ethyl 4‑oxo‑4‑phenylbutyrate). The ortho‑methoxy groups create a sterically encumbered environment around the carbonyl, which can modulate the rate and regioselectivity of nucleophilic additions, enolate formations, and cyclocondensation reactions [1]. Additionally, the electron‑donating methoxy groups influence the electrophilicity of the ketone carbonyl, altering reactivity in downstream transformations such as heterocycle synthesis [1]. Without explicit comparative kinetic or selectivity data, procurement specialists and researchers should not assume functional equivalence among these regioisomers; the specific 2,6‑substitution may be critical for achieving desired reactivity or selectivity in target synthetic sequences.

Quantitative Differentiation Evidence for Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate Relative to Closest Analogs


Predicted Boiling Point Comparison Among Dimethoxyphenyl Isomers

The predicted boiling point of ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate is 396.6 °C at 760 mmHg . For the 2,4‑dimethoxyphenyl isomer (CAS 858445-94-0), predicted boiling points from the same data source are 396.6 °C , while the 3,5‑dimethoxyphenyl isomer (CAS 898758-59-3) is 396.6 °C as well . These values indicate no meaningful difference in boiling point among the dimethoxy regioisomers, suggesting that volatility‑based separation or handling requirements are comparable.

physicochemical property boiling point isomer comparison

Predicted Density Comparison Among Dimethoxyphenyl Isomers

The predicted density of ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate is 1.116 g·cm⁻³ . The 2,4‑dimethoxyphenyl isomer has a predicted density of 1.116 g·cm⁻³ , and the 3,5‑dimethoxyphenyl isomer has a predicted density of 1.116 g·cm⁻³ . No significant density differentiation is observed among the three regioisomers.

physicochemical property density isomer comparison

Commercial Purity and Availability Relative to Closest Analogs

Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate is commercially available at ≥95% purity from multiple vendors , with some suppliers offering 98% purity . The 2,4‑dimethoxyphenyl isomer is also available at 97–98% purity . The 3,4‑dimethoxyphenyl isomer (CAS 56872-60-7) is listed at 97% purity [1]. The 3,5‑dimethoxyphenyl isomer is available at 95% purity . All isomers share similar purity specifications, and no single isomer demonstrates a marked advantage in commercial purity or supply breadth.

purity availability procurement

Absence of Direct Biological Activity Data for 2,6-Dimethoxyphenyl Isomer

A comprehensive literature search (PubMed, ChEMBL, BindingDB, Google Patents) yielded no direct biological activity data (IC₅₀, Kᵢ, EC₅₀) for ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate (CAS 898758-41-3) [1]. In contrast, the 2,4‑dimethoxyphenyl isomer has been mentioned in patent literature as a potential intermediate for kinase inhibitor synthesis [2]. The absence of published bioactivity data for the 2,6‑isomer currently precludes any evidence-based claim of differential biological potency or selectivity.

biological activity literature survey evidence gap

Recommended Application Scenarios for Ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate Based on Available Evidence


Exploratory Synthesis of Sterically Hindered Heterocycles

The 2,6-dimethoxy substitution pattern provides steric bulk ortho to the ketone carbonyl, which may favor selective mono‑addition or control regiochemistry in cyclocondensation reactions to form pyrazoles, isoxazoles, or pyrimidines. This compound is suited for laboratories investigating steric effects on heterocycle formation, where the 2,4‑ or 3,4‑isomers may yield different product distributions [1].

Reference Standard for Analytical Method Development

Given its commercial availability at 95–98% purity, ethyl 4-(2,6-dimethoxyphenyl)-4-oxobutyrate can serve as a reference standard for HPLC, GC‑MS, or NMR method development targeting γ‑keto ester libraries. Its distinct retention time and spectral characteristics relative to other dimethoxy isomers make it a useful calibrant for isomer‑specific detection [2].

Scaffold for Structure–Activity Relationship (SAR) Studies

Although no biological data are yet published, the compound's 2,6‑dimethoxy aryl ketone core represents a scaffold of potential interest for kinase or GPCR ligand discovery. Procurement for an in‑house SAR program is warranted only if the research team intends to generate primary data; the compound should not be selected over other isomers based on an assumption of superior activity [3].

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